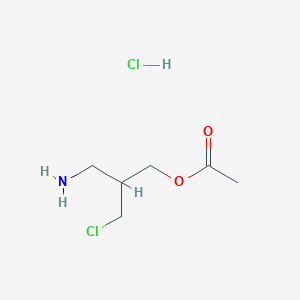

3-Amino-2-(chloromethyl)propyl acetate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[2-(aminomethyl)-3-chloropropyl] acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2.ClH/c1-5(9)10-4-6(2-7)3-8;/h6H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOAZKQHXVWNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CN)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride typically involves the nucleophilic substitution of haloalkanes. One common method is the alkylation of ammonia with a haloalkane, such as 3-chloropropyl acetate, under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride may involve large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(chloromethyl)propyl acetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or amides, while reduction can yield primary amines.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as substituted amines, ethers, or thioethers can be formed.

Oxidation Products: Imines or amides are common products of oxidation reactions.

Hydrolysis Products: Alcohols and acetic acid are typical products of hydrolysis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pharmaceutical research has identified 3-Amino-2-(chloromethyl)propyl acetate hydrochloride as a precursor for the synthesis of various bioactive compounds. Its chloromethyl group can participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Case Studies

- Antimicrobial Agents : Research has demonstrated that derivatives of chlorinated compounds exhibit enhanced antibacterial activity. For instance, compounds similar to 3-Amino-2-(chloromethyl)propyl acetate hydrochloride have shown significant efficacy against Escherichia coli with minimal inhibitory concentrations (MIC) as low as 5 μM .

- Anticancer Research : Studies have indicated that certain derivatives possess cytotoxic properties against cancer cell lines. The incorporation of amino groups into drug candidates has been linked to improved interaction with biological targets, enhancing therapeutic efficacy .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other functionalized organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in diverse synthetic pathways.

Synthesis Techniques

- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, facilitating the formation of new chemical entities.

- Phase Transfer Catalysis : Utilizing phase transfer catalysts can enhance the reactivity of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride in organic reactions, allowing for more efficient synthesis processes .

Industrial Applications

In addition to pharmaceutical uses, this compound finds applications in the industrial sector. It is used in the formulation of specialty chemicals, surfactants, and as a potential agent in polymer chemistry.

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Precursor for antimicrobial and anticancer agents |

| Organic Synthesis | Intermediate for synthesizing heterocycles and functionalized compounds |

| Industrial Chemicals | Used in formulations for surfactants and specialty chemicals |

Wirkmechanismus

The mechanism of action of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, influencing their activity. The chloropropyl group can undergo substitution reactions, modifying the structure and function of target molecules .

Vergleich Mit ähnlichen Verbindungen

Roxatidine Acetate Hydrochloride (CAS: 93793-83-0)

Structural Differences :

- Target Compound : Contains a chloromethyl group (CH2Cl) and a simpler acetamide-acetate ester system.

- Roxatidine: Features a complex phenoxypropyl chain with a piperidinylmethyl substituent and a urea-like acetamide moiety .

Functional Implications :

3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate Hydrochloride (CAS: 2613382-10-6)

Structural Differences :

- Target Compound : Chloromethyl group at the 2-position.

- Analog: Replaces chloromethyl with a 4-tert-butylphenylmethyl group and uses a bulkier 2,2-dimethylpropanoate ester .

Physicochemical Properties :

| Property | Target Compound (Inferred) | 4-tert-Butylphenyl Analog |

|---|---|---|

| Molecular Weight (g/mol) | ~250 (estimated) | 341.9 |

| Key Substituents | Chloromethyl, acetate | 4-tert-butylphenyl, dimethylpropanoate |

| Solubility | High (hydrochloride salt) | Moderate (bulky aromatic) |

Methyl 3-Amino-2-(4-chlorophenyl)propanoate Hydrochloride (CAS: 1001180-63-7)

Structural Differences :

- Target Compound : Chloromethyl group on a propyl chain.

- Analog: Substitutes chloromethyl with a 4-chlorophenyl ring and uses a methyl propanoate ester .

Functional Comparison :

| Property | Target Compound (Inferred) | 4-Chlorophenyl Analog |

|---|---|---|

| Molecular Weight (g/mol) | ~250 (estimated) | 250.12 |

| Key Substituents | Chloromethyl, acetate | 4-chlorophenyl, methyl ester |

| Reactivity | High (CH2Cl) | Moderate (aryl-Cl) |

Biologische Aktivität

3-Amino-2-(chloromethyl)propyl acetate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Amino-2-(chloromethyl)propyl acetate hydrochloride is CHClNO. The compound features an amino group, a chloromethyl group, and an acetate moiety, which are critical for its biological interactions.

Biological Activities

Research indicates that 3-Amino-2-(chloromethyl)propyl acetate hydrochloride exhibits various biological activities, including:

1. Antimicrobial Activity

- Mechanism: The compound has been shown to disrupt bacterial cell membranes and inhibit cell wall synthesis, leading to bactericidal effects.

- Studies: In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL .

2. Anticancer Activity

- Mechanism: The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis.

- Studies: In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC values between 10 to 30 µg/mL, indicating moderate anticancer potential .

3. Antioxidant Activity

- Mechanism: The compound scavenges free radicals, thereby reducing oxidative stress in cells.

- Studies: Antioxidant assays showed that it significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a protective role against oxidative damage .

Case Studies

Several studies have highlighted the biological activities of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride:

The biological activities of 3-Amino-2-(chloromethyl)propyl acetate hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Membrane Disruption: Its lipophilic properties allow it to integrate into lipid bilayers, disrupting cellular integrity.

- Signal Transduction Modulation: It may alter signaling pathways related to apoptosis and oxidative stress response.

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and experimental results in target engagement?

- Methodological Answer :

- Binding Kinetics Analysis : Use surface plasmon resonance (SPR) to measure association/dissociation rates, which may reveal transient interactions missed in docking studies.

- Cryo-EM or X-Ray Crystallography : Resolve high-resolution structures of the compound bound to its target to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.